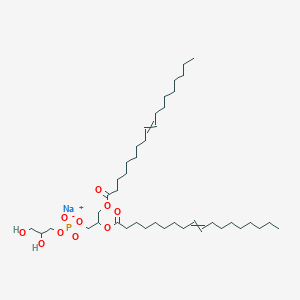

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodiumsalt

Beschreibung

Stereospecific Glycerol Backbone

The sn-glycerol backbone follows IUPAC stereochemical numbering rules:

- The sn-1 and sn-2 positions are esterified with oleoyl chains in a fixed orientation.

- The sn-3 position hosts the phosphate group, ensuring proper spatial alignment for membrane bilayer formation.

Natural phosphatidylglycerols exhibit an R configuration at the glycerol backbone's sn-2 position. Synthetic routes, however, may retain or modify this stereochemistry depending on the phosphorylation strategy.

Racemic Phosphoglycerol Headgroup

The rac-glycerol designation refers to the phosphoglycerol headgroup's stereochemistry:

- The headgroup contains a chiral center at the second carbon of the glycerol moiety.

- In this compound, the rac descriptor denotes a 1:1 mixture of R and S configurations, unlike natural phosphatidylglycerols, which are stereochemically pure.

This racemic mixture arises during synthesis when non-stereoselective phosphorylation methods are employed. The sodium salt form stabilizes the anionic phosphate group, enhancing solubility for experimental applications such as liposome formation.

Eigenschaften

IUPAC Name |

sodium;2,3-dihydroxypropyl 2,3-di(octadec-9-enoyloxy)propyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVFCFQZFCOKRC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78NaO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Two-Step Esterification and Phosphorylation

The most common synthetic route involves sequential esterification of glycerol with oleic acid followed by phosphorylation. This method, optimized for industrial-scale production, proceeds as follows:

Esterification :

- Glycerol reacts with oleic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

- Reaction conditions :

Phosphorylation :

Table 1 : Optimized Parameters for Chemical Synthesis

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Esterification | DCC/DMAP, Oleic acid | 25°C | 16–24 | 85–90 |

| Phosphorylation | POCl₃, rac-glycerol | 0–4°C | 4–6 | 70–75 |

| Neutralization | Na₂CO₃ | RT | 1–2 | >98 |

Enzymatic Synthesis via Phospholipase D (PLD)

Transphosphatidylation Reaction

Enzymatic methods leverage PLD’s ability to transfer phosphatidyl groups to glycerol, offering stereochemical precision:

- Substrate : 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).

- Reaction :

- DOPC reacts with glycerol in the presence of PLD from Streptomyces spp.

- Conditions :

- pH 5.5–6.5, 37°C, 12–24 hours.

- Enzyme concentration: 10–20 U/mg substrate.

- Advantages :

Table 2 : Enzymatic vs. Chemical Synthesis Comparison

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Purity | >98% | 94–98% |

| Stereoselectivity | High | Moderate |

| Scalability | Lab-scale | Industrial-scale |

| Cost | High | Low |

Radiolabeled DOPG-Na Synthesis

Tritium-Labeling for Tracing Applications

A specialized radiosynthetic procedure enables the incorporation of tritium ([³H]) for pharmacokinetic studies:

- Oxidation : 1,2-dioleoyl-sn-glycerol is oxidized to an aldehyde using pyridinium dichromate.

- Reduction : Tritiated sodium borohydride (NaB³H₄) reduces the aldehyde to [³H]-labeled 1,2-dioleoyl-sn-glycerol.

- Phosphorylation : Standard phosphorylation and sodium salt formation follow.

Patent-Based Industrial Synthesis

Acetal Protection-Deprotection Strategy

A patented method (CN111057100A) enhances yield and scalability:

- Acetal formation : D-mannitol is converted to 1,1,5,6-isopropylidene-D-mannitol using ZnCl₂ in acetone.

- Oxidation-Reduction : Sodium periodate (NaIO₄) oxidizes the intermediate, followed by NaBH₄ reduction to isopropylidene glycerol.

- Phosphorylation : Sequential reactions with POCl₃ and rac-glycerol yield DOPG-Na after deprotection.

Table 3 : Industrial Synthesis Workflow

| Step | Reagent | Yield (%) |

|---|---|---|

| Acetal formation | ZnCl₂, Acetone | 92 |

| Oxidation | NaIO₄ | 89 |

| Reduction | NaBH₄ | 91 |

| Phosphorylation | POCl₃, rac-glycerol | 88 |

Purification and Quality Control

Chromatographic Techniques

- Silica gel chromatography : Removes unreacted fatty acids and glycerol derivatives.

- HPLC (CAD detector) : Confirms purity (>98% area%).

- Specific rotation : [α]D²⁵ = +9° (c=2, EtOH), verifying chiral integrity.

Table 4 : Analytical Specifications

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC-CAD | ≥98.0% |

| Specific rotation | Polarimetry | +8.5° to +9.5° |

| Residual solvents | GC-FID | <50 ppm |

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Natrium 1-[(2,3-Dihydroxypropylphosphonato)oxy]-3-(Octadec-9-enoyloxy)propan-2-yl Octadec-9-enoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholen führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Katalysatoren, spezifische Lösungsmittel und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der Art der Reaktion und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Liposomal Formulations

DOPG sodium salt is prominently used in the formulation of liposomes, which are spherical vesicles that encapsulate drugs. These liposomes enhance the efficacy of drug delivery by improving the solubility and bioavailability of therapeutic agents. The amphiphilic nature of DOPG allows it to form stable lipid bilayers, making it an ideal candidate for encapsulating hydrophilic and hydrophobic drugs simultaneously .

Targeted Therapies

In targeted therapies, DOPG can be modified to include specific ligands that bind to receptors on target cells, facilitating selective drug delivery. This approach minimizes side effects and maximizes therapeutic effects, particularly in cancer treatment .

Biotechnology

Tissue Engineering

DOPG sodium salt is utilized in developing biomaterials for tissue engineering. It aids in creating scaffolds that support cell attachment, growth, and differentiation. The biocompatibility of DOPG makes it suitable for applications in regenerative medicine where cell survival and function are critical .

Vaccine Development

In vaccine formulations, DOPG can enhance the stability and immunogenicity of antigens when incorporated into lipid-based carriers. This method has shown promise in improving the efficacy of both subunit and mRNA vaccines by facilitating better immune responses .

Cosmetic Formulations

Emulsifying Agent

DOPG sodium salt is incorporated into skincare products due to its excellent emulsifying properties. It enhances the texture and stability of creams and lotions while providing moisturizing benefits. Its ability to form stable emulsions helps improve product performance and consumer satisfaction .

Food Industry

Food Emulsifier

In the food industry, DOPG is used as an emulsifier to improve the consistency and shelf-life of various products such as dressings, sauces, and dairy items. Its ability to stabilize oil-water mixtures helps prevent separation and maintains product quality over time .

Research Applications

Membrane Dynamics Studies

In laboratory settings, DOPG sodium salt is employed to study membrane dynamics and lipid interactions within cellular membranes. This research provides insights into cellular processes such as signaling pathways and membrane fluidity, which are crucial for understanding various biological functions .

Model Membrane Systems

DOPG is also used to create model membrane systems for investigating drug-membrane interactions, membrane permeability, and the effects of various compounds on membrane integrity. These studies are essential for drug development and safety assessments .

Case Studies

Wirkmechanismus

The mechanism of action of sodium 1-[(2,3-dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate involves its interaction with specific molecular targets and pathways. It is known to interact with steroidogenic factor 1, a transcription factor involved in the regulation of steroid hormone biosynthesis. This interaction can modulate the expression of genes involved in lipid metabolism and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares DOPG-Na with structurally related phosphatidylglycerol derivatives and other phospholipids:

| Compound Name | Acyl Chains | Head Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|---|

| DOPG-Na (Target Compound) | Oleoyl (C18:1) | PG (rac) | C₄₂H₇₈NaO₁₀P | 797.03 | 67254-28-8 | Unsaturated, fluid membranes |

| 1,2-Dimyristoyl-sn-glycero-3-PG-Na | Myristoyl (C14:0) | PG (rac) | C₃₄H₆₆NaO₁₀P | ~700.84 | 200880-40-6 | Saturated, rigid membranes |

| 1,2-Dipalmitoyl-sn-glycero-3-PG-Na | Palmitoyl (C16:0) | PG (rac) | C₃₈H₇₄NaO₁₀P | 744.95 | 200880-41-7 | Saturated, intermediate fluidity |

| 1,2-Distearoyl-sn-glycero-3-PG-Na | Stearoyl (C18:0) | PG (rac) | C₄₂H₈₂NaO₁₀P | ~813.10 | 200880-42-8 | Saturated, highly rigid |

| 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA-Na) | Oleoyl (C18:1) | PA | C₃₉H₇₂NaO₈P | 722.96 | 108392-02-5 | Phosphatidic acid, no glycerol |

| 1,2-Dioleoyl-sn-glycero-3-phosphatidylserine (DOPS-Na) | Oleoyl (C18:1) | PS | C₄₂H₇₈NO₁₀P·Na | 811.03 | 90693-88-2 | Serine head group, anionic |

Key Observations :

- Chain Length and Saturation : DOPG-Na’s unsaturated oleoyl chains (C18:1) contrast with saturated analogs (e.g., dimyristoyl [C14], dipalmitoyl [C16], distearoyl [C18:0]). Unsaturation introduces kinks in the hydrocarbon tails, reducing membrane rigidity and enhancing fluidity .

- Head Group Differences : Phosphatidylglycerol (PG) derivatives like DOPG-Na have a glycerol-phosphate head group, whereas phosphatidic acid (PA) lacks the additional glycerol, and phosphatidylserine (PS) features a serine moiety. These differences influence charge distribution and interactions with proteins or ions .

Membrane Behavior

- DOPG-Na: The unsaturated oleoyl chains enable fluid bilayers, making it ideal for temperature-sensitive drug delivery systems. Its anionic head group promotes interactions with cationic therapeutic agents (e.g., mRNA in lipid nanoparticles) .

- Saturated PG Analogs : Dipalmitoyl-PG (DPPG-Na) forms more ordered, rigid membranes, suitable for controlled-release applications. However, its higher phase transition temperature (~41°C) limits utility at physiological temperatures .

- DOPA-Na : As a phosphatidic acid, it participates in cell signaling (e.g., membrane trafficking) but lacks the glycerol head group, reducing its utility in liposomal formulations compared to PG derivatives .

Biomedical Relevance

- DOPS-Na : Widely used in neuroscience research for its role in apoptosis and blood-brain barrier penetration .

Stability and Purity

- Purity : Commercial DOPG-Na is typically supplied at ≥98% purity, comparable to DMPG-Na and DPPG-Na .

- Storage : Most PG derivatives require storage at -20°C to prevent hydrolysis, though saturated analogs (e.g., DPPG-Na) exhibit marginally better oxidative stability due to the absence of double bonds .

Biologische Aktivität

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt (DOPG) is a phospholipid that plays a significant role in various biological processes and applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C42H78NaO10P

- Molecular Weight : 797.04 g/mol

- CAS Number : 67254-28-8

- Purity : >98% (T)

Biological Significance

DOPG is known for its influence on membrane dynamics and cellular functions. It is particularly significant in the following areas:

- Membrane Structure and Function : DOPG contributes to the formation of lipid bilayers, which are essential for cell membrane integrity and function. Its presence can affect membrane fluidity and permeability, influencing cellular signaling pathways.

- Drug Delivery Systems : DOPG is utilized in the formulation of liposomes and other nanocarriers for drug delivery. Its ability to interact with biological membranes enhances the encapsulation and release of therapeutic agents.

- Immunological Applications : Research indicates that DOPG can modulate immune responses, making it a candidate for vaccine adjuvants. It has been shown to enhance the activation of dendritic cells and promote T-cell responses, thereby improving vaccine efficacy .

Case Study 1: Liposome Formation

A study focused on the synthesis of liposomes using DOPG highlighted its ability to stabilize emulsions and enhance drug delivery efficiency. The liposomes formed were characterized by neutron reflectivity, demonstrating their potential in various biomedical applications.

Case Study 2: Antioxidant Properties

Research investigating the antioxidant properties of DOPG in soybean oil-water systems revealed that it could increase the concentration of tocopherols (vitamin E compounds) at the oil-water interface. This suggests a dual role where DOPG can act both as an antioxidant and a prooxidant depending on the environmental conditions .

DOPG's biological activity is mediated through several mechanisms:

- Interaction with Proteins : DOPG influences the behavior of membrane proteins, including signaling molecules and receptors, which can alter cellular responses.

- Lipid Raft Formation : It plays a role in the formation of lipid rafts—microdomains within membranes that facilitate cell signaling and protein sorting.

- Immune Modulation : By affecting dendritic cell maturation and cytokine secretion, DOPG enhances both humoral and cellular immune responses .

Research Findings

| Study | Findings |

|---|---|

| Liu et al. (2022) | Demonstrated enhanced immune responses with DOPG as a vaccine adjuvant, promoting T-cell activation. |

| Chen et al. (2019) | Showed that DOPG increases tocopherol concentrations in oil-water systems, highlighting its antioxidant potential. |

| Kittipongpittaya et al. (2014) | Investigated DOPG's role in stabilizing lipid membranes under oxidative stress conditions. |

Q & A

Q. What are the recommended methods for synthesizing 1,2-dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt, and how is purity assessed?

Synthesis typically involves enzyme-driven processes (e.g., phospholipase D-mediated transphosphatidylation) to ensure stereochemical precision and control over acyl chain composition . Purity is assessed via thin-layer chromatography (TLC) (>95% purity) and gas chromatography (GC) to confirm fatty acid composition . Radiometric assays may also validate functional group integrity .

Q. Which techniques are critical for characterizing the molecular structure of this phospholipid?

X-ray crystallography and neutron scattering reveal its crystal packing and bilayer organization, while nuclear magnetic resonance (NMR) resolves sn-1 and sn-2 acyl chain conformations . Molecular dynamics simulations model its behavior in lipid bilayers under varying hydration states . Differential scanning calorimetry (DSC) quantifies phase transition temperatures (~−20°C for fluid-to-gel transitions) .

Q. How does acyl chain composition influence its physicochemical properties?

The cis-9 double bonds in oleoyl chains reduce packing density, lowering phase transition temperatures and enhancing membrane fluidity compared to saturated analogs (e.g., DMPG or DPPG) . This unsaturated structure also increases susceptibility to oxidation, necessitating inert storage conditions (−20°C under argon) .

Q. What role does this phospholipid play in modulating lipid bilayer stability?

Its anionic headgroup interacts electrostatically with cations (e.g., Ca²⁺), stabilizing multilamellar vesicles (MLVs) and preventing aggregation in liposomal formulations . Hydration studies show its phospho-rac-glycerol moiety enhances water retention in bilayers compared to phosphatidylcholine derivatives .

Advanced Research Questions

Q. How can contradictory data on phase behavior (e.g., DSC vs. fluorescence anisotropy) be resolved?

Discrepancies arise from sample preparation (e.g., hydration levels) or probe interference. Standardize hydration via lyophilization-rehydration cycles and validate phase transitions using complementary techniques like Fourier-transform infrared spectroscopy (FTIR) for chain ordering . Control lipid-to-probe ratios (<1 mol%) in fluorescence assays .

Q. What methodologies are used to study its interactions with membrane proteins?

Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with peripheral proteins (e.g., annexins), while cryogenic electron microscopy (cryo-EM) resolves structural changes in transmembrane proteins (e.g., G-protein-coupled receptors) . Surface plasmon resonance (SPR) monitors real-time adsorption kinetics .

Q. How does this phospholipid enhance nanoparticle stability in drug delivery systems?

Its anionic surface reduces opsonization by serum proteins, prolonging circulation time. Dynamic light scattering (DLS) and zeta potential measurements (−40 mV to −60 mV at pH 7.4) confirm colloidal stability . In vitro assays show pH-dependent release profiles in endosomal compartments .

Q. What advanced techniques validate its radiometric labeling for tracking in biological systems?

Tritium (³H) or carbon-14 (¹⁴C) labeling at the glycerol backbone via enzymatic incorporation, followed by autoradiography or scintillation counting, tracks cellular uptake . Radiolabeled analogs must maintain >98% purity (HPLC-ELSD) to avoid off-target artifacts .

Q. How do environmental conditions (pH, ionic strength) affect its stability in experiments?

Acidic conditions (pH <4) hydrolyze the phosphodiester bond, monitored via ³¹P-NMR . High ionic strength (>150 mM NaCl) induces bilayer stacking, characterized by small-angle X-ray scattering (SAXS) . Pre-equilibrate lipid films in buffer-matched hydration media to minimize artifacts .

Q. What strategies mitigate batch-to-batch variability in experimental outcomes?

Standardize acyl chain composition using mass spectrometry (MS) and enforce strict QC criteria (e.g., <2% lysolipid contamination via LC-MS) . Use reference materials (e.g., Avanti Polar Lipids) with certificate-of-analysis (CoA) data for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.